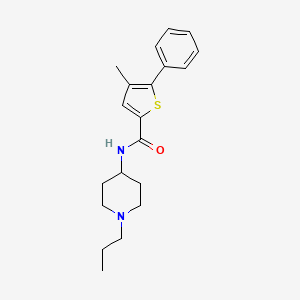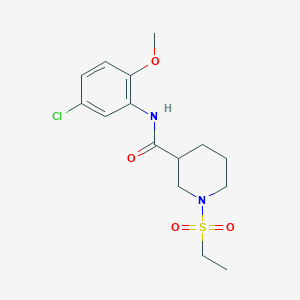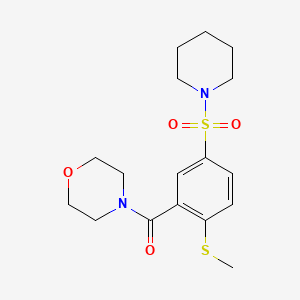![molecular formula C16H24N6O3 B4876674 1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B4876674.png)
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
描述
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound belonging to the triazino-purine family. This compound is characterized by its unique structure, which includes an ethoxyethyl group, dimethyl groups, and a propyl group attached to a triazino-purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
作用机制
Target of Action
Similar compounds have been found to targetiron ions in cancer cells . Iron ions play a crucial role in various cellular processes, including cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, and protein function .
Mode of Action
The compound interacts with its targets by binding to them. The binding of the compound to its target can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
It can be inferred that the compound may affect pathways related to iron metabolism, given its potential interaction with iron ions . Disruption of iron metabolism can significantly inhibit cancer cell proliferation .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For example, a similar compound was found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . This suggests that the compound could have a similar effect.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH can affect the compound’s structure and function . For instance, excessively acidic or basic reaction media led to ring opening with further formyl group cleavage in a similar compound .
生化分析
Biochemical Properties
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with enzymes involved in purine metabolism, such as xanthine oxidase, which is crucial for the oxidation of hypoxanthine to xanthine and xanthine to uric acid . The compound’s interaction with these enzymes suggests its potential as an inhibitor, which could be beneficial in conditions like gout where uric acid levels are elevated.
Cellular Effects
The effects of 1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione on various cell types and cellular processes have been studied extensively. It has shown antiproliferative activity against cancer cells, including A549, MCF-7, Hela, and HepG-2 cell lines . The compound influences cell function by inducing apoptosis, arresting the cell cycle at the G1 phase, and affecting cell signaling pathways related to apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione exerts its effects through binding interactions with biomolecules and enzyme inhibition. It selectively binds to ferrous ions, which plays a role in its cytotoxicity against cancer cells . The compound also influences gene expression by modulating the levels of proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in vitro has demonstrated sustained antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of 1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects have been observed, including potential damage to normal tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase and other cofactors that play a role in the oxidation and reduction reactions within the cell . The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is essential for its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its overall efficacy and function.
准备方法
The synthesis of 1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves several steps. One common synthetic route starts with the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid to form 7,8-diamino-1,3-dimethylxanthine. This intermediate is then heated with hydrochloric acid to yield 2,4,7,9-tetramethylpurino[7,8-g]-6-azapteridine-1,3,8,10(2H,4H,7H,9H)-tetrone. The final step involves treating this product with alkylamines to obtain the desired compound .
化学反应分析
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl or propyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as hydrochloric acid, alkylamines, and hydroxylamine-Ο-sulfonic acid are commonly used in these reactions.
科学研究应用
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
相似化合物的比较
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can be compared with other similar compounds, such as:
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload syndromes.
Deferasirox: A tridentate iron chelator with significant anti-cancer activity.
VLX600: An iron chelator with antiproliferative activity against cancer cells.
The uniqueness of this compound lies in its selective binding to ferrous ions and its potential therapeutic applications in cancer research .
属性
IUPAC Name |
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-5-7-20-14(23)12-13(19(4)16(20)24)17-15-21(12)10-11(3)18-22(15)8-9-25-6-2/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMBHVWVMLEFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOCC)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4876591.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4876592.png)

![diethyl 5-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4876609.png)

![N-{(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4876621.png)
![(Z)-N-(4-acetylphenyl)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B4876634.png)
![[6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4876647.png)
![1-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride](/img/structure/B4876655.png)


![methyl 4-ethyl-5-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4876697.png)
![N-benzyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4876704.png)
![3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide](/img/structure/B4876706.png)
